5-Ethynyl-2-methylpyridine
Overview
Description
5-Ethynyl-2-methylpyridine is a chemical compound with the molecular formula C8H7N . It is a solid substance .
Synthesis Analysis
The synthesis of 2-methylpyridines, which could be related to 5-Ethynyl-2-methylpyridine, has been achieved using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .Molecular Structure Analysis
The molecular structure of 5-Ethynyl-2-methylpyridine is represented by the SMILES stringCC1=CC=C(C#C)C=N1
. The molecular weight is 117.15 . Physical And Chemical Properties Analysis
5-Ethynyl-2-methylpyridine is a solid substance . The molecular weight is 117.15 .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Palladium Complexes Formation : 5-Ethynyl-2-methylpyridine is utilized in forming palladium complexes. This involves starting from 2-ethynylpyridine and palladium compounds, followed by methylation to create zwitterionic or allenylidene resonance forms (Haindl et al., 2016).
Synthesis of Naphthyridines : It is a key intermediate in synthesizing 2,4-substituted naphthyridines, indicating its role in complex organic synthesis processes (Abbiati et al., 2002).
Modified Nucleoside Analogs : The compound is significant in synthesizing base-modified nucleoside analogs, useful in aptamers selection and biosensing (Röthlisberger et al., 2017).
Medicinal Chemistry and Drug Development
- mGlu5 Receptor Antagonist : Derivatives of 5-Ethynyl-2-methylpyridine have been developed as potent mGlu5 receptor antagonists, showing potential in treating anxiety disorders (Roppe et al., 2004).
Catalysis and Industrial Chemistry
High-Pressure Synthesis : Utilized in the high-pressure synthesis of 5-ethyl-2-methylpyridine, demonstrating its application in catalysis and industrial chemical processes (Mohan et al., 2009).
Reductive Amination : It's used in the synthesis of amine borane complexes for reductive amination of ketones and aldehydes, showing its utility in organic synthesis (Burkhardt & Coleridge, 2008).
Material Science
- Luminescence Sensitization in Lanthanide Compounds : Plays a role in sensitizing lanthanide luminescence in heterotetranuclear complexes, indicating applications in material science and photophysics (Xu et al., 2008).
Photochemistry
Photochemical Studies : Used in studies exploring photoinduced amino-imino tautomerism, contributing to the field of photochemistry (Akai et al., 2006).
Molecular Electronics : Investigated in the context of molecular diodes driven by charge-induced conformational changes, signifying its potential in nanotechnology and molecular electronics (Derosa et al., 2003).
Safety and Hazards
properties
IUPAC Name |
5-ethynyl-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-3-8-5-4-7(2)9-6-8/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVINJAPLKEYQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348553 | |
Record name | 5-ethynyl-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynyl-2-methylpyridine | |
CAS RN |
1945-85-3 | |
Record name | 5-ethynyl-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary chemical reaction that 5-ethynyl-2-methylpyridine undergoes with 1-alkanethiols?
A1: Recent research [, ] has focused on the homolytic addition of 1-alkanethiols to 5-ethynyl-2-methylpyridine. This reaction involves the formation of a radical intermediate and ultimately leads to the addition of the thiol across the triple bond of the ethynyl group.
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